molecular formula C20H16ClFN4O2 B2895571 N-[(2-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1189450-67-6

N-[(2-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2895571
CAS No.: 1189450-67-6
M. Wt: 398.82
InChI Key: FCOPYHJDAHXHQY-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with an 8-methyl group and a 4-oxo moiety. The N-[(2-chloro-4-fluorophenyl)methyl] side chain and acetamide linkage at position 3 distinguish it structurally. Such modifications are critical for modulating pharmacological properties, including target binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2/c1-11-2-5-16-14(6-11)18-19(25-16)20(28)26(10-24-18)9-17(27)23-8-12-3-4-13(22)7-15(12)21/h2-7,10,25H,8-9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOPYHJDAHXHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimido[5,4-b]indole Derivatives

Compound A : 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide ()

  • Structural Differences :
    • Substitution at position 3: 2-chlorobenzyl vs. 2-chloro-4-fluorophenylmethyl in the target compound.
    • Acetamide linkage at position 5 vs. position 3.

Compound B : 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()

  • Structural Differences :
    • Sulfanyl (S–) bridge replaces the acetamide oxygen.
    • 4-(Trifluoromethoxy)phenyl group increases lipophilicity.
  • Implications :
    • Sulfur may improve metabolic stability but reduce hydrogen-bonding capacity. The trifluoromethoxy group enhances membrane permeability .

Compound C : N-[(4-Fluorophenyl)methyl]-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide ()

  • Structural Differences :
    • 3-Methoxyphenyl substituent at position 3 and sulfanyl linkage.
  • Implications :
    • Methoxy groups can alter π-π stacking interactions, while the sulfanyl bridge may reduce solubility compared to the target’s acetamide .

Heterocyclic Core Variants

Compound D: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()

  • Core Difference: Thieno[3,2-d]pyrimidine replaces pyrimido[5,4-b]indole.
  • Molecular weight (409.89 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

Compound E : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide ()

  • Core Difference : Indole scaffold instead of pyrimidoindole.
  • Implications :
    • Sulfonamide group introduces higher acidity (pKa ~1–2) vs. acetamide (pKa ~15–17), affecting solubility and protein-binding interactions .

Discussion of Structural and Functional Trends

  • Substituent Position : Fluorine at the 4-position (target compound) vs. 2-position (Compound A) influences steric and electronic interactions with hydrophobic binding pockets .
  • Linkage Chemistry : Acetamide (target) vs. sulfanyl (Compounds B, C) affects hydrogen-bonding capacity and oxidative metabolism .
  • Core Heterocycles: Pyrimidoindole (target) vs. thienopyrimidine (Compound D) alters aromatic stacking and charge distribution, impacting target engagement .

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